molecular formula C6H7NO3S B6329721 4-(Methylsulfonyl)pyridin-2(1H)-one CAS No. 1268519-33-0

4-(Methylsulfonyl)pyridin-2(1H)-one

Cat. No.: B6329721
CAS No.: 1268519-33-0
M. Wt: 173.19 g/mol
InChI Key: CTTYRBMJCDBHPE-UHFFFAOYSA-N
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Description

Pyridinium salts, which are structurally diverse, are common in many natural products and bioactive pharmaceuticals . They have played a significant role in a wide range of research topics over the centuries .


Synthesis Analysis

The synthesis of pyridinium salts involves various synthetic routes . For instance, a study reported the synthesis of annulated pyridin-2(1H)-ones following the condensation of acyl azides with internal alkynes via the ruthenium-catalyzed ortho C–H bond activation .


Molecular Structure Analysis

The molecular structure of pyridinium salts is quite diverse, contributing to their wide range of applications .


Chemical Reactions Analysis

Pyridinium salts are known for their reactivity and importance as pyridinium ionic liquids, pyridinium ylides, anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .

Scientific Research Applications

Spin-Crossover and Crystallographic Phase Changes

A study by Cook, Kulmaczewski, Barrett, and Halcrow (2015) explored the use of 4-(Methylsulfonyl)pyridin-2(1H)-one derivatives in iron(II) complexes. These compounds exhibited interesting properties, such as abrupt spin-transition and hysteretic crystallographic phase changes, which are significant in the context of material sciences and magnetic properties research (Cook et al., 2015).

Green Chemistry Applications

In a different context, Gilbile, Bhavani, and Vyas (2017) described the modified synthesis of a compound including this compound as an intermediate. This study is particularly relevant for its focus on green chemistry, assessing parameters like atom economy and reaction mass efficiency (Gilbile et al., 2017).

Structural Characterization in Chemistry

Mphahlele and Maluleka (2021) conducted a combined experimental and computational study on derivatives of this compound, focusing on structural characterization. This research is significant for understanding the molecular geometry and properties of these compounds (Mphahlele & Maluleka, 2021).

Industrial Applications as Preservatives

Wolf and Bobalek (1967) explored the antimicrobial performance of this compound derivatives, particularly their application as industrial preservatives. Their effectiveness as fungistats and their activity against gram-positive bacteria highlight their potential in various industrial applications (Wolf & Bobalek, 1967).

Molecular Conformation and Hydrogen Bonding

Sagar, Harsha, Yathirajan, Rangappa, Rathore, and Glidewell (2017) investigated the molecular conformation and hydrogen bonding of related compounds. Their research adds to the understanding of the structural dynamics of these molecules (Sagar et al., 2017).

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be hazardous. For instance, some are classified as flammable liquids and can be harmful if swallowed . Always handle chemicals with appropriate safety measures.

Mechanism of Action

Properties

IUPAC Name

4-methylsulfonyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-11(9,10)5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTYRBMJCDBHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=O)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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